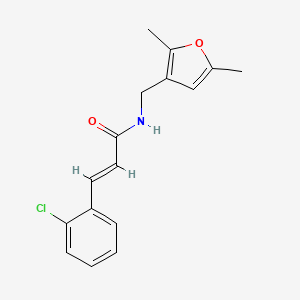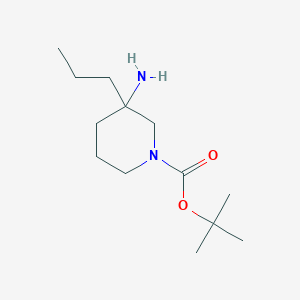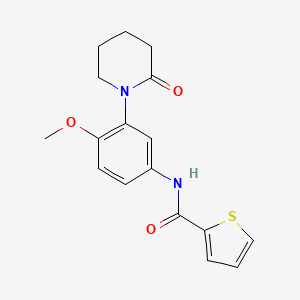![molecular formula C13H23NO4 B2595968 1-[(tert-Butoxy)carbonyl]-2,6-Dimethylpiperidin-4-carbonsäure CAS No. 2059987-63-0](/img/structure/B2595968.png)
1-[(tert-Butoxy)carbonyl]-2,6-Dimethylpiperidin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The molecular weight of this compound is 257.33 . The IUPAC name is 1-(tert-butoxycarbonyl)-2,6-dimethylpiperidine-4-carboxylic acid . The InChI code is 1S/C13H23NO4/c1-8-6-10(11(15)16)7-9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound has a molecular weight of 257.33 . Unfortunately, there is limited data available on the physical and chemical properties of this specific compound.Wissenschaftliche Forschungsanwendungen
Entschützung von N-tert-Butoxycarbonyl (Boc)-geschützten funktionalisierten Heteroarenen
Diese Verbindung wird bei der Entschützung von N-tert-Butoxycarbonyl (Boc)-geschützten funktionalisierten Heteroarenen durch Addition/Eliminierung mit 3-Methoxypropylamin verwendet . Dieser Prozess ist entscheidend für die Trennung der dreiwertigen Minoractinide von den Lanthaniden .
Bildung von N-tert-Butoxy-Carbonyl-Anhydrid
Die Verbindung wird bei der Bildung von N-tert-Butoxy-Carbonyl-Anhydrid verwendet. Die thermodynamische Machbarkeit der Prozesse wurde untersucht, um die Laborarbeit angesichts der Vielzahl von Anwendungen, darunter die bioorganische Synthese und die Gewebezüchtung, zu verbessern .
Chirale Trennung
Ein effektiver Ansatz zur Trennung von chiralem (2 S,4 S)-1- (tert-Butoxycarbonyl)-4- (Methoxymethyl) pyrrolidin-2-carbonsäure ((2 S,4 S)-TBMP)) von einem Gemisch aus (2 S,4 S)-TBMP und (2 S,4 R)-1- (tert-Butoxycarbonyl)-4- (Methoxymethyl) pyrrolidin-2-carbonsäure ((2 S,4 R)-TBMP), einem wichtigen Zwischenprodukt für das Anti-HCV-Medikament Velpatasvir, wurde erstmalig entwickelt .
Analyse der thermodynamischen Parameter
Die Änderungen in Enthalpie, Entropie und Gibbs-Freier-Energie wurden über einen Temperaturbereich berechnet. Diese Analyse liefert Einblicke in die Thermodynamik der Reaktionen, an denen diese Verbindung beteiligt ist .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-6-10(11(15)16)7-9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWOWNEKVAXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)
![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)
![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)
![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)




![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)



